molecular formula C7H15NS B11825186 2-(Methylsulfanyl)cyclohexan-1-amine

2-(Methylsulfanyl)cyclohexan-1-amine

Cat. No.: B11825186
M. Wt: 145.27 g/mol
InChI Key: FYQACJYFRNDZMT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclohexan-1-amine is an organic compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol It is characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a reducing agent to form 2-(Methylsulfanyl)cyclohexanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methylsulfanyl group may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)cyclohexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI Key

FYQACJYFRNDZMT-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCCC1N

Origin of Product

United States

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